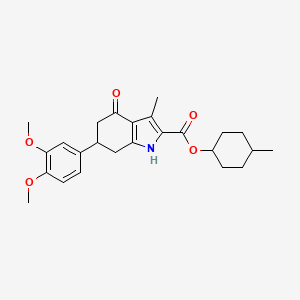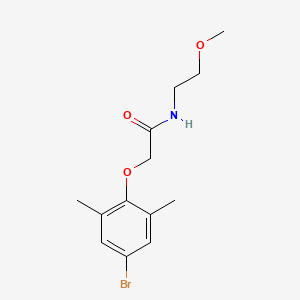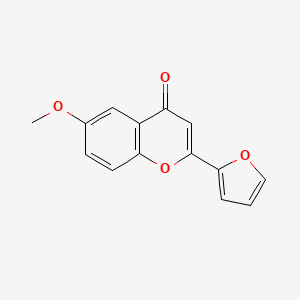![molecular formula C29H18Cl2N2 B4740666 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4740666.png)
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole
Übersicht
Beschreibung
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole, also known as BCI, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. BCI is a small molecule that has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Wirkmechanismus
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole works by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is its specificity for certain kinases. 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been shown to selectively inhibit the activity of AKT, mTOR, and ERK, which are all important kinases in cancer cell signaling pathways. Another advantage of using 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole is its relatively low toxicity compared to other kinase inhibitors. However, one limitation of using 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole. One area of interest is the development of more potent and selective 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole analogs that could be used as cancer therapeutics. Another area of interest is the investigation of the role of 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole in other disease states, such as neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole and its effects on different cell types and signaling pathways.
Conclusion
In conclusion, 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole is a small molecule that has shown promise as a potential cancer therapeutic. Its ability to selectively inhibit the activity of certain kinases makes it a valuable tool for studying cancer cell signaling pathways. While there are limitations to its use in lab experiments, 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole remains an important compound for cancer research and has the potential to lead to the development of new cancer therapies in the future.
Wissenschaftliche Forschungsanwendungen
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including AKT, mTOR, and ERK. 4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4,5-bis(4-chlorophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2/c30-25-16-12-22(13-17-25)27-28(23-14-18-26(31)19-15-23)33-29(32-27)24-10-8-21(9-11-24)7-6-20-4-2-1-3-5-20/h1-5,8-19H,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFLJKXVXXKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}-N-phenylbenzamide](/img/structure/B4740591.png)
![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)
![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)

![3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4740621.png)

![6-(3-ethyl-5-methyl-4-isoxazolyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4740633.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)


![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4740678.png)